Cas no 30626-02-9 (4-(3-chlorophenyl)but-3-en-2-one)

4-(3-chlorophenyl)but-3-en-2-one structure
30626-02-9 structure
Product Name:4-(3-chlorophenyl)but-3-en-2-one
Numero CAS:30626-02-9
MF:C10H9ClO
MW:180.630861997604
MDL:MFCD00052851
CID:321514
PubChem ID:5373975
Update Time:2025-04-19

4-(3-chlorophenyl)but-3-en-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Buten-2-one,4-(3-chlorophenyl)-, (3E)-
    • (E)-4-(3-Chlorophenyl)-3-buten-2-one
    • 3-Buten-2-one, 4-(m-chlorophenyl)-, (E)- (8CI)
    • 3-Buten-2-one,4-(3-chlorophenyl)-, (E)-
    • 4-(3-chlorophenyl)but-3-en-2-one
    • 20766-36-3
    • DTXSID20876244
    • 30626-02-9
    • 3-Chloro-benzalacetone
    • (3E)-4-(3-Chlorophenyl)-3-buten-2-one #
    • EN300-1967852
    • AS-5643
    • MFCD00052851
    • PS-11650
    • 3-Buten-2-one,4-(3-chlorophenyl)-
    • (E)-4-(3-Chloro-phenyl)-but-3-en-2-one
    • VWEPXSRBBXPYSM-AATRIKPKSA-N
    • CS-0272024
    • 3-CHLOROBENZYLIDENEACETONE
    • (E)-4-(3-Chlorophenyl)-but-3-en-2-one
    • (E)-4-(3-chlorophenyl)but-3-en-2-one
    • CHEMBL73680
    • AKOS006229163
    • 3-Buten-2-one, 4-(3-chlorophenyl)-
    • (3E)-4-(3-chlorophenyl)but-3-en-2-one
    • (BUTYRYL1,TYR(ME)2)-1-CARBAOXYTOCINTRIFLUOROACETATESALT
    • MDL: MFCD00052851
    • Inchi: 1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+
    • Chiave InChI: VWEPXSRBBXPYSM-AATRIKPKSA-N
    • Sorrisi: ClC1=CC=CC(/C=C/C(C)=O)=C1

Proprietà calcolate

  • Massa esatta: 180.03427
  • Massa monoisotopica: 180.034193
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 186
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 17.1

Proprietà sperimentali

  • Densità: 1.157
  • Punto di ebollizione: 302.9°Cat760mmHg
  • Punto di infiammabilità: 149.1°C
  • PSA: 17.07

4-(3-chlorophenyl)but-3-en-2-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1967852-0.05g
4-(3-chlorophenyl)but-3-en-2-one
30626-02-9
0.05g
$227.0 2023-09-16
Enamine
EN300-1967852-0.1g
4-(3-chlorophenyl)but-3-en-2-one
30626-02-9
0.1g
$238.0 2023-09-16
Enamine
EN300-1967852-0.25g
4-(3-chlorophenyl)but-3-en-2-one
30626-02-9
0.25g
$249.0 2023-09-16
Enamine
EN300-1967852-0.5g
4-(3-chlorophenyl)but-3-en-2-one
30626-02-9
0.5g
$260.0 2023-09-16
Enamine
EN300-1967852-1.0g
4-(3-chlorophenyl)but-3-en-2-one
30626-02-9
1g
$1057.0 2023-06-03
Enamine
EN300-1967852-2.5g
4-(3-chlorophenyl)but-3-en-2-one
30626-02-9
2.5g
$529.0 2023-09-16
Enamine
EN300-1967852-5.0g
4-(3-chlorophenyl)but-3-en-2-one
30626-02-9
5g
$3065.0 2023-06-03
Enamine
EN300-1967852-10.0g
4-(3-chlorophenyl)but-3-en-2-one
30626-02-9
10g
$4545.0 2023-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342694-50mg
(E)-4-(3-Chlorophenyl)but-3-en-2-one
30626-02-9 98%
50mg
¥23976.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342694-100mg
(E)-4-(3-Chlorophenyl)but-3-en-2-one
30626-02-9 98%
100mg
¥25110.00 2024-08-02
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited